

cross-reactivity of ABBV-712 with other kinases

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Compound of Interest

Compound Name: ABBV-712

Cat. No.: B15611606

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ABBV-712: A Deep Dive into Kinase Selectivity

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinase selectivity profile of **ABBV-712**, a selective Tyrosine Kinase 2 (TYK2) inhibitor. This analysis is supported by available preclinical data to offer an objective assessment of its cross-reactivity with other kinases.

ABBV-712 is an investigational, orally active inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1][2] It is designed to be highly selective for TYK2 by targeting its pseudokinase (JH2) domain, offering a potential therapeutic advantage for autoimmune and inflammatory diseases by minimizing off-target effects associated with broader JAK inhibition.[3][4][5][6]

High Selectivity Against JAK Family Kinases

Preclinical data demonstrates that **ABBV-712** exhibits significant selectivity for TYK2 over other members of the JAK family, namely JAK1, JAK2, and JAK3. In cellular assays, **ABBV-712** showed EC50 values greater than 25 μ M for JAK1, JAK2, and JAK3, indicating low inhibitory activity against these closely related kinases.[1] This high degree of selectivity is a key feature of **ABBV-712**, potentially leading to a more favorable safety profile compared to less selective JAK inhibitors.



Kinase	ABBV-712 EC50 (μM)
TYK2 (in vitro)	0.195[1]
TYK2 (JH2 domain)	0.01[7][8]
TYK2 (cellular)	0.19[7][8]
TYK2 (human whole blood)	0.17[7][8]
JAK1 (cellular)	> 25[1]
JAK2 (cellular)	> 25[1]
JAK3 (cellular)	> 25[1]

Off-Target Kinase Profile

While specific data from a broad kinase panel screening for **ABBV-712** is not publicly available in full detail, off-target pharmacology was assessed through binding and inhibition screening assays during its preclinical development.[4] These studies revealed some off-target effects that resulted in cardiovascular toxicity in rat models; however, these effects were determined to be unrelated to the inhibition of TYK2 itself.[4] This underscores the importance of comprehensive kinase profiling to identify potential off-target liabilities.

Experimental Protocols

The determination of kinase inhibition and selectivity is crucial in drug development. While the specific, detailed protocols used for **ABBV-712**'s characterization are proprietary, the following outlines a general methodology for assessing kinase cross-reactivity, based on commonly used industry-standard assays.

Biochemical Kinase Assays (e.g., LanthaScreen™ or ADP-Glo™)

These assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a panel of purified kinases.

- · Reagents:
 - Recombinant human kinases



- Specific peptide or protein substrates for each kinase
- ATP (Adenosine triphosphate)
- Test compound (ABBV-712) at various concentrations
- Assay buffer and detection reagents

Procedure:

- The kinase, substrate, and test compound are pre-incubated in a multi-well plate.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a detection reagent. The signal is typically read on a plate reader.

• Data Analysis:

- The percentage of kinase activity inhibition is calculated for each concentration of the test compound.
- IC50 values (the concentration of the compound that inhibits 50% of the kinase activity)
 are determined by fitting the data to a dose-response curve.

Cellular Kinase Assays

These assays measure the ability of a compound to inhibit a specific kinase within a cellular context, providing a more physiologically relevant assessment of potency and selectivity.

Cell Lines:

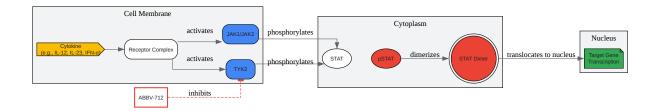
- Cell lines that express the target kinase and a downstream signaling pathway that can be readily measured.
- Procedure:



- Cells are treated with the test compound at various concentrations.
- The cells are then stimulated with a relevant cytokine or growth factor to activate the target kinase pathway.
- Cell lysates are prepared, and the phosphorylation status of a downstream substrate is measured using techniques such as Western blotting, ELISA, or flow cytometry.
- Data Analysis:
 - The inhibition of substrate phosphorylation is quantified, and EC50 values (the concentration of the compound that causes a 50% maximal effect) are calculated.

Signaling Pathway and Experimental Workflow

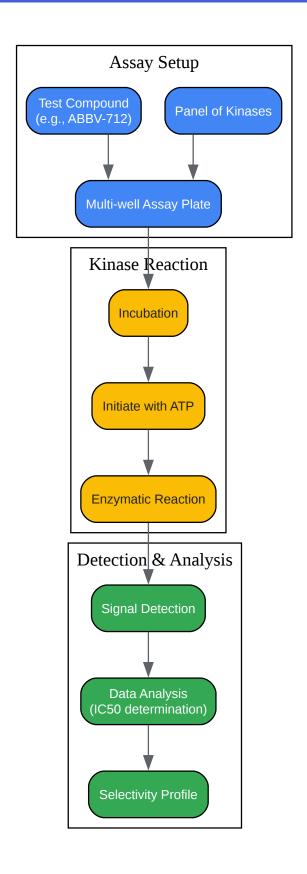
The following diagrams illustrate the TYK2 signaling pathway and a general workflow for assessing kinase cross-reactivity.



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Caption: TYK2 Signaling Pathway and Point of Inhibition by ABBV-712.





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Caption: General Workflow for Kinase Cross-Reactivity Screening.



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